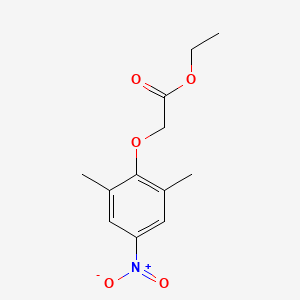

Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate

描述

General Context of Substituted Aromatic Ethers in Contemporary Organic Synthesis

Aromatic ethers are a class of organic compounds where an ether linkage (R-O-R') is directly attached to an aromatic ring. numberanalytics.com This structural feature imparts unique chemical properties that make them highly valuable in modern organic synthesis. numberanalytics.com They serve as crucial intermediates in the production of a wide range of specialty chemicals, including pharmaceuticals and agrochemicals. numberanalytics.com

The synthesis of aromatic ethers can be achieved through several established methods. The Williamson ether synthesis is a classic and widely used technique, involving the reaction of a phenoxide ion with a primary alkyl halide. numberanalytics.com This SN2 reaction is versatile for creating a diverse range of ethers. masterorganicchemistry.com Other methods include the Ullmann condensation, which is particularly useful for synthesizing diaryl ethers using a copper catalyst, and more modern transition-metal-catalyzed cross-coupling reactions. numberanalytics.com

Aromatic ethers are relatively stable but undergo characteristic reactions. The alkoxy group (-OR) is a strong activating group, making the aromatic ring more susceptible to electrophilic aromatic substitution. ucalgary.caorganicmystery.com It directs incoming electrophiles to the ortho and para positions. ucalgary.ca This reactivity is fundamental to the further functionalization of these molecules. ucalgary.caorganicmystery.com

Significance of Phenoxyacetate (B1228835) Scaffolds in Chemical Science

The phenoxyacetate structure, a key feature of the title compound, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. The phenoxy group is a component of numerous existing drugs and is noted for its importance to biological activity. nih.gov

Derivatives of phenoxyacetic and phenoxyacetamide have been investigated for a range of pharmacological activities, including as anti-inflammatory, anticancer, and antimicrobial agents. nih.govmdpi.com The phenoxy moiety can enhance a compound's ability to bind to a target, improve selectivity, and contribute to favorable pharmacokinetic properties. mdpi.com For example, phenoxyacetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors for treating inflammation. nih.gov Furthermore, compounds like ethyl-2-(4-aminophenoxy)acetate, derived from the reduction of a nitrophenoxyacetate, serve as essential building blocks for novel dual hypoglycemic agents. mdpi.com This highlights the role of the phenoxyacetate core as a versatile template for developing new therapeutic agents. mdpi.commdpi.com

Structural Elucidation and Chemical Reactivity Considerations for Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate

Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is a polysubstituted aromatic ether. Its specific structure contains several functional groups that dictate its properties: an ethyl acetate (B1210297) moiety, two methyl groups at the ortho positions, and a nitro group at the para position relative to the ether linkage.

| Property | Value | Reference/Note |

|---|---|---|

| Chemical Formula | C₁₂H₁₅NO₅ | Calculated |

| Molecular Weight | 253.25 g/mol | Calculated |

| Crystal System (Analogue) | Monoclinic | Based on Ethyl 2-(4-nitrophenoxy)acetate nih.gov |

| Key Functional Groups | Aromatic Ether, Nitro Group, Ester | Structural |

The chemical reactivity of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is governed by the interplay of its substituents.

Aromatic Ring Reactivity : The alkoxy group (-OR) and the two methyl groups (-CH₃) are electron-donating and activating, directing electrophilic substitution towards the available meta positions (C3 and C5). ucalgary.camsu.edu Conversely, the nitro group (-NO₂) is a powerful electron-withdrawing group that deactivates the ring towards electrophilic attack and is a meta-director. numberanalytics.comnumberanalytics.com Given that all ortho and para positions relative to the activating groups are occupied, and the ring is generally deactivated by the nitro group, electrophilic aromatic substitution on this molecule would be challenging and require harsh conditions. msu.edunumberanalytics.com

Nitro Group Reduction : A common and synthetically useful reaction for aromatic nitro compounds is their reduction to an amino group (-NH₂). numberanalytics.comwikipedia.org This transformation can be achieved using various reagents, such as metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation. wikipedia.orglibretexts.orgcsbsju.edu The resulting ethyl (4-amino-2,6-dimethylphenoxy)acetate would be a valuable intermediate for synthesizing more complex molecules, such as dyes or pharmacologically active agents. mdpi.com

Ester Hydrolysis : The ethyl acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (2,6-dimethyl-4-nitrophenoxy)acetic acid. This reaction provides another handle for further chemical modification.

Current Research Landscape and Emerging Directions for Dinitrophenoxyacetate Compounds

While research specifically on Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is limited, the broader class of highly substituted nitrophenyl compounds is of significant interest. The introduction of a second nitro group to create dinitrophenoxyacetate scaffolds would drastically alter the electronic properties of the molecule, making the aromatic ring highly electron-deficient.

This pronounced electron deficiency opens up several potential research avenues:

Nucleophilic Aromatic Substitution (SNAr) : Highly electron-deficient aromatic rings are susceptible to SNAr reactions, where a nucleophile can replace a suitable leaving group on the ring. This provides a powerful synthetic route to novel, highly functionalized aromatic compounds that are not accessible through electrophilic substitution pathways.

Materials Science : Polynitrated aromatic compounds are known for their applications in materials science, including as energetic materials or as components in charge-transfer complexes. Dinitrophenoxyacetate derivatives could be explored for unique optical or electronic properties.

Synthetic Intermediates : The versatile functional groups of dinitrophenoxyacetates (two reducible nitro groups, a hydrolyzable ester) make them attractive as complex building blocks. Selective reduction of one nitro group over the other could lead to intricate diamino or amino-nitro precursors essential for the synthesis of complex heterocyclic systems or polymers. Research into compounds with similar substitution patterns, such as 2,6-dichloro-4-nitrophenyl derivatives used in dyes, suggests a precedent for the utility of such polysubstituted aromatics. chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(2,6-dimethyl-4-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-4-17-11(14)7-18-12-8(2)5-10(13(15)16)6-9(12)3/h5-6H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWRNQSLTNHOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for Ethyl 2,6 Dimethyl 4 Nitrophenoxy Acetate

Alkylation Approaches for Aryloxyacetate Synthesis

The primary method for synthesizing aryloxyacetates is through the O-alkylation of the corresponding phenol (B47542). The Williamson ether synthesis is the most classical and widely employed method for this transformation.

Classical Williamson Ether Synthesis Pathways

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide. In the context of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate synthesis, the pathway involves the deprotonation of 2,6-dimethyl-4-nitrophenol (B181267) to form the corresponding phenoxide, which then reacts with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate.

The general reaction is as follows:

Deprotonation: The phenolic proton of 2,6-dimethyl-4-nitrophenol is abstracted by a base to form the 2,6-dimethyl-4-nitrophenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the desired ether.

The choice of base and solvent is critical for the success of this reaction. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to ensure complete deprotonation of the phenol. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they can solvate the cation, thereby increasing the nucleophilicity of the phenoxide ion.

Considerations for Sterically Hindered Phenolic Precursors (e.g., 2,6-dimethyl-4-nitrophenol)

The synthesis of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate presents a challenge due to the steric hindrance posed by the two methyl groups ortho to the hydroxyl group in the 2,6-dimethyl-4-nitrophenol precursor. This steric hindrance can significantly impede the approach of the phenoxide nucleophile to the electrophilic center of the ethyl haloacetate, thereby slowing down the rate of the desired S(_N)2 reaction.

In cases of severe steric hindrance, competing elimination reactions (E2) can become more prevalent, especially if the alkyl halide is secondary or tertiary. However, since ethyl bromoacetate is a primary halide, the risk of elimination is minimized. The primary challenge remains the reduced rate of the substitution reaction. To overcome this, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be necessary. However, such conditions can also lead to undesired side reactions and decomposition of the product. Therefore, the optimization of reaction conditions is crucial when dealing with sterically hindered phenols.

Advanced Catalytic Systems in Chemical Synthesis

To address the challenges associated with classical synthesis methods, particularly for sterically hindered substrates, advanced catalytic systems have been developed. These systems can enhance reaction rates, improve yields, and allow for milder reaction conditions.

Application of Phase-Transfer Catalysis (PTC) in Solid-Liquid Systems

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different phases (e.g., a solid and a liquid). In the synthesis of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate, a solid-liquid PTC system can be employed. The 2,6-dimethyl-4-nitrophenoxide can be used as its solid salt (e.g., potassium or sodium salt), and the ethyl bromoacetate would be in an organic solvent.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the reaction. The lipophilic cation of the catalyst pairs with the phenoxide anion, transporting it from the solid phase into the organic phase where it can react with the ethyl bromoacetate. This process increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate. PTC offers several advantages, including the use of less expensive inorganic bases and milder reaction conditions, which are beneficial for sensitive substrates.

Sonochemical Enhancement of Reaction Efficiencies and Yields

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures. These conditions can promote bond cleavage, increase mass transfer, and activate the surfaces of solid reactants.

In the synthesis of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate, ultrasound irradiation can be used in conjunction with both classical and PTC methods. The ultrasonic waves can increase the surface area of the solid phenoxide salt, leading to a faster reaction. In a PTC system, sonication can further enhance the transfer of the phenoxide ion into the organic phase. A kinetic study on the synthesis of the structurally similar Ethyl 2-(4-nitrophenoxy)acetate demonstrated a significant rate enhancement with the combined use of ultrasound and a phase-transfer catalyst compared to silent conditions (stirring only).

Optimization of Reaction Parameters and Conditions

The successful synthesis of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate with high yield and purity relies on the careful optimization of several reaction parameters. These include the choice of base, solvent, catalyst, temperature, and reaction time.

The following interactive data tables, based on findings for the structurally similar compound Ethyl 2-(4-nitrophenoxy)acetate, illustrate the effect of various parameters. It is important to note that due to the increased steric hindrance of the 2,6-dimethyl-4-nitrophenol precursor, optimal conditions may require higher temperatures, longer reaction times, or more efficient catalytic systems to achieve comparable yields.

Effect of Base on Reaction Yield

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| K₂CO₃ | DMF | 80 | 6 | 85 |

| Na₂CO₃ | DMF | 80 | 6 | 78 |

| Cs₂CO₃ | DMF | 80 | 6 | 92 |

| NaOH | DMF | 80 | 6 | 72 |

This data suggests that while various bases can be effective, cesium carbonate often provides superior yields in O-alkylation reactions.

Effect of Solvent on Reaction Yield

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| K₂CO₃ | Acetone (B3395972) | 60 | 8 | 75 |

| K₂CO₃ | Acetonitrile | 80 | 6 | 82 |

| K₂CO₃ | DMF | 80 | 6 | 85 |

| K₂CO₃ | DMSO | 80 | 6 | 88 |

Polar aprotic solvents like DMF and DMSO are generally more effective for Williamson ether synthesis.

Effect of Phase-Transfer Catalyst and Ultrasound

| Conditions | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |

| Stirring Only | None | 50 | 4 | 35 |

| Stirring Only | TBAB | 50 | 4 | 65 |

| Ultrasound | None | 50 | 4 | 50 |

| Ultrasound | TBAB | 50 | 4 | 95 |

The synergistic effect of phase-transfer catalysis and sonication is evident, leading to a significant increase in reaction conversion.

Systematic Investigation of Solvent Effects and Reaction Media

The choice of solvent is a critical factor in the Williamson ether synthesis, as it significantly influences the reaction rate and yield by affecting the solubility of reactants and the nucleophilicity of the phenoxide ion. numberanalytics.com Polar aprotic solvents are generally preferred because they effectively solvate the cation of the base, leaving the phenoxide anion more free and nucleophilic. numberanalytics.com

Systematic studies on related phenoxyacetate (B1228835) syntheses have demonstrated the superiority of polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) over polar protic solvents such as ethanol (B145695) or water. numberanalytics.comfrancis-press.com Protic solvents can form hydrogen bonds with the phenoxide ion, which reduces its nucleophilic strength and consequently slows down the reaction rate. francis-press.com Non-polar solvents like toluene (B28343) can also be used, particularly in solid-liquid phase-transfer catalysis (PTC) systems, which facilitate the reaction between the solid salt of the phenol and the liquid alkylating agent. ijche.com

In a typical synthesis, acetone is also a commonly used solvent, providing a good balance of solubility for the reactants and being relatively easy to remove after the reaction. nih.govreddit.com The effect of different solvents on the yield of aryloxy esters is summarized in the table below.

Table 1: Effect of Solvent on Reaction Yield in Williamson Ether Synthesis

| Solvent | Type | Typical Yield (%) | Rationale |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | ~90% | Excellent solvation of cations, enhancing nucleophilicity of the alkoxide. numberanalytics.com |

| Dimethylformamide (DMF) | Polar Aprotic | ~85% | Good cation solvation, leading to a highly reactive nucleophile. numberanalytics.com |

| Acetone | Polar Aprotic | Moderate to High | Good solvent for many organic reactants and inorganic bases like K₂CO₃. nih.govmdpi.com |

| Chlorobenzene | Non-polar | Moderate | Often used in phase-transfer catalysis systems. ijche.com |

| Ethanol | Polar Protic | ~40% | Solvates and deactivates the nucleophile through hydrogen bonding. numberanalytics.comfrancis-press.com |

| Water | Polar Protic | Low | Strong hydrogen bonding significantly reduces nucleophilicity. numberanalytics.com |

Influence of Base Variations and Stoichiometric Ratios on Product Formation

The selection of the base and its stoichiometry is paramount for the efficient deprotonation of the starting phenol to form the reactive phenoxide nucleophile. The strength and nature of the base directly impact the reaction's success.

Strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly effective in generating the phenoxide ion, often leading to high yields. numberanalytics.com However, milder bases like anhydrous potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are frequently employed, especially in industrial settings, due to their lower cost, easier handling, and effectiveness, particularly when paired with a suitable solvent like acetone or DMF. ijche.commdpi.com In the synthesis of a related compound, ethyl 2-(4-nitrophenoxy)acetate, the rate of etherification was found to be strongly dependent on the concentration of potassium carbonate. ijche.com

The stoichiometric ratio of the reactants is also crucial. Typically, a slight excess of the alkylating agent (ethyl bromoacetate) and the base is used to ensure the complete conversion of the limiting reactant, the 2,6-dimethyl-4-nitrophenol. For instance, a common procedure involves using 2 equivalents of anhydrous potassium carbonate for every 1 equivalent of the phenol. mdpi.com This ensures a sufficiently basic environment to drive the deprotonation and subsequent etherification to completion.

Table 2: Influence of Different Bases on Williamson Ether Synthesis Yield

| Base | Strength | Typical Solvent | Typical Yield (%) |

|---|---|---|---|

| Potassium tert-butoxide (KOtBu) | Very Strong | DMSO | ~90% numberanalytics.com |

| Sodium Hydride (NaH) | Very Strong | DMF | ~85% numberanalytics.com |

| Potassium Carbonate (K₂CO₃) | Moderate | Acetone, DMF | High ijche.commdpi.com |

| Sodium Hydroxide (NaOH) | Strong | Water, Ethanol | ~40% numberanalytics.com |

Kinetic Aspects of Temperature and Stirring Rate Control

The kinetics of the synthesis of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate are significantly influenced by temperature and agitation. These parameters are vital for controlling the reaction rate and minimizing the formation of by-products.

Stirring Rate: In heterogeneous solid-liquid reaction systems, such as those employing potassium carbonate in a solvent like chlorobenzene, the stirring rate is a critical factor. ijche.com Adequate agitation is necessary to overcome mass transfer limitations between the solid and liquid phases. An increased stirring speed enhances the contact between the solid base, the dissolved phenol, and the alkylating agent, leading to a higher apparent reaction rate. Studies on the phase-transfer catalyzed synthesis of ethyl 2-(4-nitrophenoxy)acetate showed that the reaction rate increased with the stirring speed up to a certain point, after which the effect plateaued, indicating that mass transfer was no longer the rate-limiting step. ijche.com

Table 3: Effect of Stirring Speed on Reaction Rate Constant (kapp) Data adapted from a study on a structurally similar compound, ethyl 2-(4-nitrophenoxy)acetate. ijche.com

| Stirring Speed (rpm) | Apparent Rate Constant (kapp) x 10³ (min⁻¹) |

|---|---|

| 0 | 1.8 |

| 200 | 4.6 |

| 400 | 6.5 |

| 600 | 7.9 |

| 800 | 8.0 |

Chromatographic and Non-Chromatographic Purification Strategies for Target Compound Isolation

Following the synthesis, a robust purification strategy is required to isolate Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate from unreacted starting materials, the base, salts, and any by-products. Both non-chromatographic and chromatographic techniques are employed.

Non-Chromatographic Purification:

These methods are often the first line of purification, valued for their scalability and cost-effectiveness.

Filtration: The initial step after the reaction is often a simple filtration to remove the insoluble inorganic base (e.g., potassium carbonate) and any salts formed. mdpi.com

Extraction: Liquid-liquid extraction is a powerful technique to separate the desired ester from water-soluble impurities. The reaction mixture is typically diluted with an organic solvent (like ethyl acetate) and washed successively with water, a dilute acid (to remove any remaining basic impurities), and a dilute base like sodium carbonate solution (to remove unreacted acidic phenol). lookchem.comyoutube.com The organic layer containing the product is then washed with brine, dried over an agent like magnesium sulfate, and concentrated. chemicalbook.com

Recrystallization: If the crude product is a solid, recrystallization is an effective method for purification. lookchem.com The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, toluene/petroleum ether) and allowed to cool slowly. nih.govlookchem.com The pure compound crystallizes out, leaving impurities behind in the mother liquor.

Distillation: For liquid esters, fractional distillation under reduced pressure can be used to separate the product from impurities with different boiling points. lookchem.comresearchgate.net

Chromatographic Purification:

When higher purity is required, chromatographic methods are indispensable.

Column Chromatography: This is a standard and versatile technique for purifying organic compounds. chemicalbook.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent), such as a hexane-ethyl acetate (B1210297) gradient, is then passed through the column. chemicalbook.com Components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions of the target compound.

Preparative High-Performance Liquid Chromatography (HPLC): For very high purity requirements or for separating closely related impurities, preparative HPLC is the method of choice. evotec.com It operates on the same principles as column chromatography but uses smaller particles for the stationary phase and high pressure, resulting in much higher resolution. evotec.com

Mixed-Mode Chromatography (MMC): Advanced techniques like mixed-mode chromatography, which utilize stationary phases with multiple modes of interaction (e.g., hydrophobic and ion-exchange), can offer unique selectivity for separating complex mixtures and removing a broad range of impurities in a single step. bioradiations.comyoutube.com

Advanced Spectroscopic and Structural Elucidation of Ethyl 2,6 Dimethyl 4 Nitrophenoxy Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assignment of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate.

¹H NMR Spectroscopy: This technique would identify all unique proton environments in the molecule. The expected signals for Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate would include:

A singlet for the two equivalent aromatic protons on the nitrophenyl ring.

A singlet for the six equivalent protons of the two methyl groups attached to the ring.

A singlet for the methylene (B1212753) protons of the acetate (B1210297) group (-O-CH₂-C=O).

A quartet for the methylene protons of the ethyl group (-O-CH₂-CH₃).

A triplet for the terminal methyl protons of the ethyl group (-O-CH₂-CH₃). The chemical shift (δ, in ppm) of each signal would provide clues about the electronic environment of the protons. For instance, the aromatic protons would be expected at a higher chemical shift due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group.

¹³C NMR Spectroscopy: This experiment would detect all unique carbon atoms. For the expected structure of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate, distinct signals would correspond to the carbonyl carbon, the carbons of the aromatic ring (with different signals for the substituted and unsubstituted positions), the methylene and methyl carbons of the ethyl group, the methylene carbon of the acetate moiety, and the carbons of the two methyl groups on the ring. The chemical shifts would be characteristic of their functional group type (e.g., carbonyl carbons typically appear far downfield).

Table 3.1.1: Predicted ¹H and ¹³C NMR Resonances for Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate (Note: This table is predictive. Experimental data is not available.)

| Predicted ¹H NMR Data | ||

|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H | ~8.0-8.2 | Singlet (s) |

| -OCH₂C=O | ~4.7-4.9 | Singlet (s) |

| -OCH₂CH₃ | ~4.2-4.4 | Quartet (q) |

| Ar-CH₃ | ~2.2-2.4 | Singlet (s) |

| -OCH₂CH₃ | ~1.2-1.4 | Triplet (t) |

| Predicted ¹³C NMR Data | |

|---|---|

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~168-170 |

| Ar-C (quaternary) | ~140-160 |

| Ar-CH | ~120-130 |

| -OCH₂C=O | ~65-70 |

| -OCH₂CH₃ | ~60-65 |

| Ar-CH₃ | ~15-20 |

| -OCH₂CH₃ | ~13-15 |

Two-dimensional NMR techniques are essential for unambiguously confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which occur between protons on adjacent carbons. For Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate, a key correlation (cross-peak) would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. The absence of other correlations would support the proposed arrangement of isolated spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. A NOESY spectrum would be expected to show a cross-peak between the protons of the aromatic-ring-attached methyl groups and the adjacent aromatic protons, confirming their proximity in the molecule's preferred conformation in solution.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete picture of the molecule's solid-state conformation and how the molecules pack together in the crystal lattice.

The initial result of an SCXRD experiment is the determination of the crystal's fundamental packing properties. This includes:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). The related compound, Ethyl (4-nitrophenoxy)acetate, crystallizes in the monoclinic system. nih.gov

Unit Cell Parameters: The dimensions (lengths a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.

Space Group: A detailed description of the symmetry elements within the unit cell (e.g., P2₁/n). The crystal structure of the precursor, 2,6-dimethyl-4-nitro-phenol, has been reported in the monoclinic space group P2₁/n. researchgate.net

Table 3.2.1: Crystallographic Data for Related Compounds (Note: Data for the title compound is not available.)

| Ethyl (4-nitrophenoxy)acetate nih.gov | |

|---|---|

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3848 (11) |

| b (Å) | 8.4482 (17) |

| c (Å) | 24.238 (5) |

| β (°) | 92.59 (3) |

| Volume (ų) | 1101.5 (4) |

| 2,6-dimethyl-4-nitro-phenol researchgate.net | |

|---|---|

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.9121 (4) |

| b (Å) | 26.9700 (15) |

| c (Å) | 8.7204 (5) |

| β (°) | 106.152 (3) |

| Volume (ų) | 1561.48 (16) |

Once the crystal structure is solved, precise measurements of all bond lengths, bond angles, and torsion angles can be extracted. This data would reveal the exact conformation of the molecule in the solid state. Key parameters of interest would include the torsion angle between the plane of the aromatic ring and the plane of the acetate group, as well as the orientation of the nitro group relative to the ring. In the related structure of Ethyl (4-nitrophenoxy)acetate, the bond lengths and angles are reported to be within normal ranges. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. By mapping properties onto a surface defined by the molecule's electron density, one can identify the types and relative importance of different non-covalent contacts that stabilize the crystal packing.

dnorm Surface: A surface mapped with the normalized contact distance (dnorm) would highlight key intermolecular interactions. Red spots on this surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate, the presence of the nitrophenoxy chromophore governs its absorption characteristics in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is expected to exhibit distinct absorption bands arising from π→π* and n→π* electronic transitions. The highly conjugated system of the benzene (B151609) ring, substituted with a nitro group and an ether linkage, gives rise to intense absorption bands.

The primary absorption maxima are attributed to the following transitions:

π→π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. In the context of the 4-nitrophenoxy moiety, these are typically high-energy transitions resulting in strong absorption bands. The presence of the nitro group, a powerful electron-withdrawing group, and the ether oxygen, an electron-donating group, significantly influences the energy of these transitions. One of the main π→π* transitions is expected to appear at a lower wavelength (higher energy). Another significant absorption, often observed in 4-nitrophenol (B140041) and its derivatives, appears at a higher wavelength and is associated with a charge transfer character from the phenoxy oxygen to the nitro group. researchgate.netresearchgate.net

n→π Transitions:* These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and ester groups) to antibonding π* orbitals. Generally, n→π* transitions are of lower intensity compared to π→π* transitions and appear at longer wavelengths.

The expected UV-Vis absorption data for Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate, based on analogous compounds, is summarized in the table below.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition | Associated Chromophore |

| ~220-240 | High | π→π | Phenyl ring and nitro group |

| ~310-330 | Moderate to High | π→π (Charge Transfer) | 4-Nitrophenoxy system |

| ~380-410 | Low | n→π* | Nitro group |

Advanced Vibrational Spectroscopy and Mass Spectrometry for Molecular Characterization

To further elucidate the molecular structure of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate, advanced techniques such as Fourier Transform Infrared (FTIR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed.

FTIR spectroscopy provides a detailed fingerprint of the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is expected to show characteristic absorption bands corresponding to its constituent functional groups. researchgate.netscholarsresearchlibrary.com

Key vibrational modes and their expected wavenumbers are:

C=O Stretching: The ester carbonyl group will exhibit a strong, sharp absorption band in the region of 1735-1750 cm⁻¹.

C-O Stretching: Two distinct C-O stretching vibrations are anticipated: the C-O-C stretch of the ether linkage and the O-C=O stretch of the ester group, typically appearing in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.

NO₂ Stretching: The nitro group will be characterized by two strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Aromatic C-H Stretching: These vibrations appear as a group of weak to moderate bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and methylene groups of the ethyl and dimethyl substituents will show stretching vibrations in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

The anticipated FTIR vibrational frequencies for Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate are detailed in the following table.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Weak-Medium | C-H Stretch | Aromatic |

| ~2980-2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1750-1735 | Strong | C=O Stretch | Ester |

| ~1600, ~1500, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1540-1520 | Strong | Asymmetric N-O Stretch | Nitro (NO₂) |

| ~1370-1345 | Strong | Symmetric N-O Stretch | Nitro (NO₂) |

| ~1250-1200 | Strong | C-O-C Stretch | Aryl Ether |

| ~1150-1000 | Strong | C-O Stretch | Ester |

HRMS is a powerful technique for determining the precise molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate (C₁₂H₁₅NO₅), the exact mass can be calculated with high precision.

The fragmentation of the molecular ion (M⁺) under mass spectrometric conditions is expected to proceed through several characteristic pathways, including cleavage of the ester group and fragmentation of the phenoxy moiety.

Potential fragmentation pathways include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of an acylium ion.

Loss of ethylene (B1197577) (-CH₂=CH₂): Through a McLafferty rearrangement if a gamma-hydrogen is available, although less likely in this specific structure.

Cleavage of the ether bond: This can lead to the formation of the 2,6-dimethyl-4-nitrophenoxy radical cation or the ethyl acetate cation.

Fragmentation of the nitro group: Loss of NO or NO₂ can also be observed.

A plausible fragmentation pattern for Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is outlined in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 253.0950 | [C₁₂H₁₅NO₅]⁺ | Molecular Ion (M⁺) |

| 208.0664 | [C₁₀H₁₀NO₄]⁺ | M⁺ - OCH₂CH₃ |

| 181.0606 | [C₈H₉O₃N]⁺ | M⁺ - CH₂COOCH₂CH₃ |

| 165.0657 | [C₈H₉O₂N]⁺ | M⁺ - COOCH₂CH₃ |

| 152.0531 | [C₈H₈NO₂]⁺ | Cleavage of the ether bond |

Computational Chemistry and Theoretical Modeling of Ethyl 2,6 Dimethyl 4 Nitrophenoxy Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost.

Geometry Optimization and Conformational Energy Landscapes

A foundational step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate, which has several rotatable bonds (e.g., around the ether linkage and the ester group), a full conformational analysis would be necessary. This involves systematically rotating these bonds to map out the conformational energy landscape, identifying all low-energy conformers and the transition states that connect them. Such an analysis would reveal the molecule's preferred shapes and their relative stabilities.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and optical properties. A computational study would visualize the spatial distribution of these orbitals, showing where the molecule is most likely to interact with electrophiles and nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and bonding within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive chemical concepts. This analysis quantifies intramolecular charge transfer, such as the delocalization of electron density from a donor orbital (like a lone pair on the ether oxygen) to an acceptor orbital (like an anti-bonding orbital of the nitro-substituted ring). These interactions, known as hyperconjugation, are crucial for understanding molecular stability. NBO analysis also provides atomic charges, offering a detailed picture of the electron distribution across the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful methods for identifying and characterizing chemical bonds and weaker intramolecular interactions. QTAIM defines atoms and bonds based on the topology of the electron density. By locating bond critical points (BCPs) and analyzing their properties (like electron density and its Laplacian), one can classify interactions as covalent or non-covalent (e.g., hydrogen bonds, van der Waals interactions). NCI analysis complements this by providing a visual representation of non-covalent interactions in real space, highlighting regions of steric repulsion, van der Waals forces, and hydrogen bonding, which are vital for understanding the molecule's conformational preferences and packing in the solid state.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and predicting electronic spectra.

Simulation of Electronic Absorption Spectra and Oscillator Strengths

TD-DFT calculations can predict the electronic absorption spectrum (like a UV-Vis spectrum) of a molecule. The calculation yields the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to the intensity of the absorption bands). For Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate, this would reveal how the molecule absorbs light and which electronic transitions are responsible for these absorptions (e.g., transitions from the HOMO to the LUMO). This theoretical spectrum can be directly compared with experimental data to validate the computational model.

Assignment and Interpretation of Electronic Transitions (e.g., π→π vs. n→π)**

Detailed theoretical studies assigning the electronic transitions for Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate are not available in the reviewed scientific literature. Such an analysis would typically involve Time-Dependent Density Functional Theory (TD-DFT) calculations to predict the ultraviolet-visible (UV-Vis) absorption spectrum.

This analysis would allow for the assignment of specific electronic transitions. For a molecule like Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate, one would expect to observe:

π→π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and are expected to be associated with the aromatic ring and the nitro group.

n→π transitions:* These involve the excitation of a non-bonding electron (from the oxygen atoms of the ether, ester, or nitro groups) to a π* antibonding orbital. These are generally lower in energy than π→π* transitions.

Without specific computational studies, a definitive assignment of the absorption maxima for this compound remains undetermined.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

There are no specific QSAR or QSPR studies in the available literature that focus on Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate. Such studies are crucial for predicting the biological activity or physicochemical properties of a compound based on its molecular structure.

The development of a QSAR/QSPR model for Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate would first require the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. Based on the structure of the compound, relevant descriptors would likely include:

| Descriptor Class | Examples of Specific Descriptors | Relevance to Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate |

| Constitutional | Molecular Weight, Number of atoms, Number of rings | Basic information about the molecule's size and composition. |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, Molecular volume, Ovality | Relate to the molecule's 3D shape and size, influencing interactions. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Mulliken charges | Provide insight into the electronic properties and reactivity. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Predict the compound's solubility, permeability, and electronic polarizability. |

This table represents a hypothetical selection of descriptors that would be relevant for a QSAR/QSPR study of this compound; however, no such study has been published.

No predictive models for the chemical reactivity and stability of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate have been published. The development of such models would utilize the calculated molecular descriptors from the previous step to build a mathematical relationship with experimentally determined reactivity or stability data.

Commonly used modeling techniques include:

Multiple Linear Regression (MLR)

Principal Component Analysis (PCA)

Partial Least Squares (PLS)

Machine learning algorithms (e.g., Support Vector Machines, Random Forest)

These models could predict, for example, the susceptibility of the ester group to hydrolysis or the reactivity of the aromatic ring in electrophilic substitution reactions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

A search of the scientific literature did not yield any studies on the molecular dynamics (MD) simulations of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate. MD simulations are a powerful tool for understanding the time-dependent behavior of molecules.

For this compound, MD simulations could provide valuable insights into:

Conformational Flexibility: Exploring the rotational freedom around the single bonds, particularly the ether linkage and the ethyl acetate (B1210297) side chain, to identify the most stable conformations.

Solvent Effects: Simulating the molecule in different solvents (e.g., water, ethanol (B145695), DMSO) to understand how the solvent shell influences the compound's conformation and dynamics. This would involve analyzing the radial distribution functions of solvent molecules around key functional groups.

Intermolecular Interactions: In simulations with multiple molecules, MD could predict how molecules of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate interact with each other in a condensed phase.

Without such studies, the dynamic behavior and solvent interactions of this specific molecule remain unexplored from a computational standpoint.

Environmental Fate and Degradation Pathways of Ethyl 2,6 Dimethyl 4 Nitrophenoxy Acetate

Hydrolytic Degradation in Aquatic Environments

Kinetic Studies of pH-Dependent Hydrolysis

Following a comprehensive search of scientific literature, no specific kinetic studies on the pH-dependent hydrolysis of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate were found. Consequently, data regarding the rate constants and mechanisms of its hydrolysis under varying pH conditions are not available.

Influence of Temperature and Water Chemistry on Hydrolysis Rates

No research was identified that specifically investigates the influence of temperature and water chemistry (e.g., ionic strength, presence of dissolved organic matter) on the hydrolysis rates of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate. Therefore, information on how these environmental factors affect its persistence in aquatic systems via hydrolysis is not available.

Photolytic Transformation under Environmental Light Conditions

Assessment of Direct Photolysis in Aqueous and Atmospheric Phases

There is no available research that assesses the direct photolysis of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate in either aqueous or atmospheric phases. As a result, its susceptibility to degradation by direct absorption of environmental light is unknown.

Potential for Indirect Photolysis via Reactive Species Generation

No studies were found that explore the potential for indirect photolysis of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate. The role of reactive species such as hydroxyl radicals, singlet oxygen, or triplet-state dissolved organic matter in its environmental transformation has not been investigated.

Biodegradation and Biotransformation by Microbial Communities

Specific studies on the biodegradation and biotransformation of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate by microbial communities could not be located in the available scientific literature. Therefore, its persistence and potential for breakdown by microorganisms in soil and water environments have not been documented.

Identification of Microbial Strains Capable of Degradation

Bacteria are the most cited group of microorganisms for the degradation of nitrophenols. researchgate.net Genera such as Pseudomonas, Burkholderia, Cupriavidus, and Arthrobacter have been shown to utilize nitrophenols as a source of carbon and nitrogen. semanticscholar.orgnih.govfrontiersin.orgnih.gov For instance, Cupriavidus sp. strain CNP-8 has been identified as capable of degrading 2,6-dichloro-4-nitrophenol, a molecule with a similarly substituted nitrophenol ring. semanticscholar.org Another example is Burkholderia sp. strain SJ98, which degrades 3-methyl-4-nitrophenol. frontiersin.org Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known to mineralize a variety of nitroaromatic compounds, including dinitrotoluenes. nih.gov

The ester linkage in Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is susceptible to hydrolysis by a wide range of microorganisms possessing esterase and lipase (B570770) enzymes. These enzymes are ubiquitous in bacteria and fungi.

Table 1: Examples of Microbial Genera with Potential for Degradation

| Microbial Genus | Target Moiety | Example of Degraded Compound |

| Cupriavidus | Nitroaromatic | 2,6-dichloro-4-nitrophenol semanticscholar.org |

| Burkholderia | Nitroaromatic | 3-methyl-4-nitrophenol frontiersin.org |

| Arthrobacter | Nitroaromatic | p-nitrophenol nih.gov |

| Pseudomonas | Nitroaromatic | p-nitrophenol nih.gov |

| Phanerochaete | Nitroaromatic | 2,4-dinitrotoluene nih.gov |

Elucidation of Enzymatic Degradation Pathways for Nitroaromatic and Ester Moieties

The biodegradation of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is expected to proceed through two primary enzymatic pathways: the degradation of the nitroaromatic portion and the hydrolysis of the ester group.

The microbial degradation of nitroaromatic compounds can occur through several enzymatic strategies. nih.gov One common pathway involves the oxidative removal of the nitro group, catalyzed by monooxygenase or dioxygenase enzymes. nih.gov This often results in the formation of catechols or hydroquinones. nih.gov For example, p-nitrophenol degradation can proceed via the formation of hydroquinone (B1673460) or 1,2,4-benzenetriol. nih.gov Another pathway involves the reduction of the nitro group to a hydroxylamino group, which is then rearranged to a hydroxylated compound. nih.gov In some bacteria, a hydride-Meisenheimer complex can be formed, leading to the elimination of nitrite. nih.gov

The ester moiety is cleaved through hydrolysis, a reaction catalyzed by esterases or lipases. nih.govnih.gov This enzymatic reaction breaks the ester bond, yielding the corresponding carboxylic acid (2,6-dimethyl-4-nitrophenoxy)acetic acid and ethanol (B145695). nih.gov This is a common and generally rapid biological reaction. nih.gov

Characterization of Biodegradation Metabolites and Intermediates

Based on the degradation pathways of related compounds, a proposed metabolic pathway for Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate can be outlined. The initial step would likely be the hydrolysis of the ester linkage to form (2,6-dimethyl-4-nitrophenoxy)acetic acid and ethanol.

Following this, the degradation of the aromatic ring is expected to commence. Based on studies of similar nitrophenols, the nitro group is likely removed, leading to the formation of intermediates such as 2,6-dimethyl-1,4-benzoquinone or 2,6-dimethylhydroquinone. frontiersin.org These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, resulting in the formation of aliphatic acids like maleylacetic acid. nih.gov These smaller organic acids can then be funneled into central metabolic pathways, such as the beta-ketoadipate pathway, and ultimately be mineralized to carbon dioxide and water. nih.gov

Table 2: Potential Biodegradation Metabolites and Intermediates

| Parent Compound | Initial Metabolite | Intermediate | Ring Cleavage Product |

| Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate | (2,6-dimethyl-4-nitrophenoxy)acetic acid | 2,6-dimethylhydroquinone | Maleylacetic acid nih.gov |

Sorption and Volatilization Behavior in Environmental Compartments (e.g., Soil, Sediment, Air)

The movement and availability of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate in the environment are significantly influenced by its sorption to soil and sediment, as well as its potential for volatilization.

Sorption: The sorption of phenoxyacetic acid herbicides, which are structurally analogous, is known to be influenced by soil properties such as pH, organic matter content, and the presence of clay and metal oxides. nih.govmdpi.comresearchgate.net Generally, the adsorption of these types of compounds is negatively correlated with soil pH. mdpi.comnih.gov In acidic soils, the carboxylic acid group (formed after ester hydrolysis) is more likely to be in its neutral form, leading to stronger adsorption to soil organic matter. mdpi.com In more alkaline soils, the anionic form predominates, which is more mobile. The presence of organic matter and iron and aluminum oxides in soil generally increases the sorption of phenoxy herbicides. researchgate.netnih.gov Therefore, it is expected that Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate and its primary metabolite will exhibit moderate to high sorption in soils with high organic matter and clay content, and lower sorption in sandy, low-organic matter soils.

Volatilization: The potential for volatilization from soil and water surfaces is dependent on the compound's vapor pressure and Henry's Law constant. While specific data for Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is not available, phenoxyacetic acid herbicides generally have low vapor pressures, suggesting that volatilization is not a major dissipation pathway. nih.gov The ester form may be slightly more volatile than the acid metabolite. However, given its expected sorption to soil particles, significant loss to the atmosphere is unlikely.

Academic Applications in Advanced Materials Science and Chemical Engineering

Utilization as a Synthetic Precursor for Novel Compounds

The chemical structure of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate makes it a valuable starting material for the synthesis of more complex molecules. The presence of the nitro group, the ester, and the aromatic ring offers multiple sites for chemical modification, allowing for the construction of diverse molecular frameworks.

Nitroaromatic compounds are well-established as crucial building blocks in organic synthesis, particularly for the preparation of pharmaceutically relevant molecules. The nitro group can be readily transformed into a variety of other functional groups, most notably an amino group, which opens up a vast array of synthetic possibilities. The reduction of the nitro group in a phenoxyacetate (B1228835) derivative to an amino group is a key step in the synthesis of novel dual hypoglycemic agents. This transformation highlights the importance of the nitro-containing precursor in creating bioactive molecules.

Furthermore, related compounds such as ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate serve as important intermediates in the development of small molecule inhibitors for cancer therapy. This underscores the potential of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate as a scaffold for the synthesis of complex organic molecules with potential therapeutic applications. The strategic placement of the dimethyl and nitro groups on the phenyl ring, combined with the ethyl acetate (B1210297) moiety, provides a template for the design and synthesis of targeted therapeutic agents.

The reactivity of the different components of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate allows for extensive derivatization, leading to a wide range of chemical scaffolds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other acyl derivatives. These transformations are fundamental in the construction of diverse molecular libraries for drug discovery and materials science.

The aromatic ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new groups. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution, providing another avenue for derivatization.

Theoretical Exploration of Integration into Responsive Materials or Chemical Sensors

The unique molecular architecture of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate suggests a strong theoretical basis for its application in the development of advanced responsive materials and chemical sensors. The potential functionality arises from the distinct properties of its constituent chemical groups: the nitroaromatic ring, the ortho-positioned dimethyl groups, and the ethyl phenoxyacetate moiety. Computational modeling and theoretical analysis of these functional groups, both individually and collectively, provide a framework for predicting the compound's behavior when integrated into larger material systems.

Theoretical Basis for Sensing Applications

The primary driver for the potential use of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate as a chemical sensor is the electron-deficient nature of its 4-nitrophenyl group. Nitroaromatic compounds (NACs) are well-established as strong electron acceptors, a property that is frequently exploited in the design of chemical sensors. acs.orgmdpi.com The theoretical mechanism often involves an interaction with an electron-rich analyte, leading to a measurable change in the physical properties of the system.

In a theoretical sensor system, the compound could function as the active sensing element. Upon interaction with an electron-donating analyte, a charge-transfer complex could form. This interaction would alter the electronic structure of the molecule, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com Such a change could theoretically manifest as a detectable signal, such as:

Colorimetric Response: A significant shift in the absorption spectrum, leading to a visible color change.

Fluorescence Quenching: If integrated into a fluorescent polymer or used with a fluorophore, the photoinduced electron transfer (PET) from the excited fluorophore to the electron-accepting nitroaromatic moiety would quench the fluorescence, providing a highly sensitive "turn-off" signal. mdpi.com

Computational approaches, particularly Density Functional Theory (DFT), are invaluable for exploring these potential interactions. rsc.org DFT calculations can model the adsorption of various analytes onto the Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate molecule, predicting the stability and nature of the resulting complexes. acs.orgrsc.org These simulations can quantify interaction energies and predict changes in electronic and optical properties, guiding the selection of target analytes for which the compound might show high sensitivity and selectivity.

| Functional Group | Theoretical Role in Sensing/Responsiveness | Potential Stimulus/Analyte | Predicted Mechanism |

|---|---|---|---|

| 4-Nitro-phenyl Group | Primary recognition site, electron acceptor | Electron-rich aromatic compounds (e.g., anilines, phenols), volatile organic compounds (VOCs) | Charge-Transfer Complex Formation, Photoinduced Electron Transfer (PET) |

| 2,6-Dimethyl Groups | Steric hindrance, creation of selective binding pocket, modulation of photophysics | Analytes with specific geometric shapes | Steric Selectivity, Tuning of Solid-State Packing and Emission Properties |

| Ethyl Phenoxyacetate Moiety | Polymer integration point, modifier of solubility and hydrophilicity | Changes in pH, temperature, or solvent polarity | Alteration of Hydrogen Bonding Networks, Phase Transition Behavior in Polymers |

Role of Steric and Electronic Tuning

The two methyl groups at the ortho-positions (2 and 6) of the phenyl ring are predicted to play a crucial role in tuning the compound's performance. These groups exert significant steric pressure, which can influence molecular conformation and intermolecular interactions. nih.govacs.org This "steric hindrance" is not necessarily a limitation; it can be theoretically exploited to enhance sensor selectivity. By creating a sterically-defined cavity around the nitro group, the dimethyl substituents could physically block larger analytes from interacting effectively, while allowing smaller, target analytes to bind. This could form the basis of a highly selective sensor.

Furthermore, steric pressure induced by methyl groups has been shown to modulate the photophysical properties of organic molecules by controlling how they pack in the solid state. nih.gov This could be leveraged in the design of solid-state sensors where changes in luminescence or color are dependent on the disruption of this packing by an analyte.

Integration into Responsive Polymers

Research on polymers containing ethyl acetate functionalities has shown that such groups can impart thermoresponsive behavior, where the polymer undergoes a phase transition (e.g., changing from soluble to insoluble) at a specific temperature. mdpi.comresearchgate.net By incorporating Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate into a polymer matrix, it is theoretically possible to create a multi-responsive material that reacts not only to specific chemical analytes but also to changes in temperature.

Computational studies could model the behavior of polymer chains functionalized with this compound. Such models could predict how analyte binding at the nitroaromatic site might trigger conformational changes in the polymer, leading to a measurable change in the material's bulk properties, such as swelling, conductivity, or optical transmittance.

| Analyte | Binding Energy (kJ/mol) | Predicted HOMO-LUMO Gap Shift (eV) | Nature of Interaction |

|---|---|---|---|

| Aniline | -45.2 | -0.25 | π-π Stacking, Hydrogen Bonding |

| Phenol (B47542) | -38.6 | -0.18 | Hydrogen Bonding |

| Benzene (B151609) | -15.1 | -0.05 | van der Waals, π-π Stacking |

| Methanol | -12.5 | -0.02 | Hydrogen Bonding (with ester) |

常见问题

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

- Answer : DFT calculations (e.g., Gaussian 16) model transition states and activation energies for reactions like ester hydrolysis or nitro reduction. Solvent effects are incorporated via PCM models. Compare results with experimental kinetic data to refine computational parameters .

Comparative Studies

Q. How does Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate compare to fluorinated analogs in agrochemical applications?

- Answer : Fluorinated derivatives (e.g., Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate) exhibit higher electronegativity, altering binding to target enzymes. Bioassays on plant pathogens (e.g., Fusarium spp.) can quantify differences in fungicidal activity. LC-MS tracks metabolic degradation pathways in soil .

Q. What distinguishes this compound from its non-methylated counterpart in material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。